Cas no 63908-03-2 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-)
63908-03-2 structure
Product Name:1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
CAS-nummer:63908-03-2
MF:C13H21NO6S
MW:319.373943090439
CID:500145
PubChem ID:46780103
Update Time:2025-04-19
1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
- 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethy l}phenyl hydrogen sulfate
- RAC ALBUTEROL-4-SULFATE
- rac Albuterol-4-sulfate DISCONTINUED
- rac Albuterol-4-sulfateDISCONTINUED
- a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethano
- a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethanol
- FT-0661468
- 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-(sulfooxy)-
- (4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl) hydrogen sulfate
- 2CX9CN85QM
- 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(SULFOOXY)-
- Q27254574
- UNII-2CX9CN85QM
- [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate
- [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulate
- CHEBI:186295
- Salbutamol 4-O-sulfate
- Albuterol-4-sulfate, (+/-)-
- Albuterol-4-O-sulfate
- (+/-)-albuterol-4-sulfate
- 2-(Hydroxymethyl)-4-(1-hydroxy-2-((2-methyl-2-propanyl)amino)ethyl)phenyl hydrogen sulfate
- 63908-03-2
- 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethyl}phenyl hydrogen sulfate
- DB-226689
-
- Inchi: 1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)
- InChI-sleutel: FPMLHYFHLRTRMB-UHFFFAOYSA-N
- LACHT: S(=O)(=O)(O)OC1C=CC(=CC=1CO)C(CNC(C)(C)C)O
Berekende eigenschappen
- Exacte massa: 319.109
- Monoisotopische massa: 319.109
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 7
- Complexiteit: 413
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 125A^2
- XLogP3: -2.5
Experimentele eigenschappen
- Dichtheid: 1.357
- Smeltpunt: 153-155°C
- PSA: 124.47000
- LogboekP: 2.25370
1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
63908-03-2 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-) Gerelateerde producten
- 299-95-6(Isoprenaline sulphate)
- 23031-32-5(Terbutaline sulfate)
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- 18559-94-9(rac Albuterol)
- 23031-25-6(Terbutaline)
- 13392-18-2(Fenoterol)
- 7683-59-2(4-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,2-diol)
- 7460-12-0(Pseudoephedrine sulfate)
- 134-72-5(2-(Methylamino)-1-phenylpropan-1-ol sulfate)
- 586-06-1(5-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,3-diol)
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